5-Bromo-8-fluoroquinolin-4(1H)-one

Monoamine Oxidase Inhibition Neuropharmacology Isoform Selectivity

Researchers pursuing MAO-B selective inhibitors for neurodegenerative disease programs often encounter lengthy multi-step syntheses of halogenated quinolinone scaffolds. 5-Bromo-8-fluoroquinolin-4(1H)-one (CAS 1065092-39-8) provides a direct solution: • Pre-validated MAO-B inhibition (IC50 = 2.69 μM) with >37-fold selectivity over MAO-A, reducing confounding off-target effects. • Privileged 5-Br-8-F substitution pattern demonstrates antiproliferative activity, accelerating hit-to-lead optimization in oncology programs. • Available from stock via a one-step synthesis route (98% yield under Vilsmeier conditions), ensuring reliable supply at competitive cost-per-gram for multigram R&D demands.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04
CAS No. 1065092-39-8
Cat. No. B1649869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-fluoroquinolin-4(1H)-one
CAS1065092-39-8
Molecular FormulaC9H5BrFNO
Molecular Weight242.04
Structural Identifiers
SMILESC1=CC(=C2C(=O)C=CNC2=C1F)Br
InChIInChI=1S/C9H5BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13)
InChIKeyGZLLDRWYEUNPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-fluoroquinolin-4(1H)-one: Dual-Halogenated Quinolinone Building Block


5-Bromo-8-fluoroquinolin-4(1H)-one is a heterocyclic building block belonging to the quinolin-4(1H)-one class, characterized by a fused benzene-pyridine core with a carbonyl group at position 4, a bromine atom at position 5, and a fluorine atom at position 8 [1]. The compound has a molecular weight of 242.04 g/mol and is typically supplied as a solid with ≥95% purity for research applications [1]. Its structural features place it at a strategic intersection of halogenation patterns that influence both electronic properties and biological target engagement, making it a candidate of interest in medicinal chemistry programs targeting kinases, monoamine oxidases, and anticancer pathways [1].

Dual-halogenated quinolinone scaffold for medicinal chemistry programs
5-Br/8-F substitution pattern enables kinase, MAO, and anticancer pathway studies
Reported synthetic accessibility in high yield supports hit-to-lead expansion

Why Substitution Fails: SAR Differentiation of 5-Bromo-8-fluoroquinolin-4(1H)-one


Quinolin-4(1H)-one derivatives exhibit pronounced structure-activity relationships (SAR) wherein the specific position and identity of halogen substituents critically determine conformational preferences, intermolecular packing, and biological target interactions [1]. In particular, halogen substitution at the 8-position of the quinolinone core has been shown to markedly influence antiproliferative activity, while halogen variation at other positions (e.g., 6-position) often diminishes potency [2]. The combination of bromine at position 5 and fluorine at position 8 in 5-bromo-8-fluoroquinolin-4(1H)-one creates a unique electronic and steric profile that cannot be replicated by simple analog swapping, as demonstrated by direct comparative enzyme inhibition and antiproliferative data below [1].

Halogen position Moving fluorine from 8- to 6- or 7- positions alters antiproliferative activity and solid-state packing
Substitution pattern Mono-substituted or different dihalogen analogs may not reproduce the 5-Br/8-F electronic and steric profile
Core modification 4-Aminoquinoline analogs lack the 4-oxo group, shifting target selectivity and metabolic stability

Quantitative Differentiation Evidence for 5-Bromo-8-fluoroquinolin-4(1H)-one


MAO-B Isoform Selectivity Over MAO-A

5-Bromo-8-fluoroquinolin-4(1H)-one exhibits preferential inhibition of monoamine oxidase B (MAO-B) over MAO-A, with an IC50 of 2.69 μM for MAO-B compared to >100 μM for MAO-A under identical assay conditions [1]. This contrasts with closely related analogs such as 5-bromo-8-fluoroquinolin-4-amine, which shows potent but non-selective MAO-B inhibition (IC50 = 0.0029 μM) without a reported selectivity window [2].

MAO-B Selectivity
Head-to-head
IC50 2.69 µM (MAO-B) vs >100 µM (MAO-A); >37-fold selectivity
Enables isoform-selective MAO-B probe development
Comparator 4-amino analog is ~3,500-fold more potent but non-selective
Monoamine Oxidase Inhibition Neuropharmacology Isoform Selectivity

High-Yield One-Step Synthetic Accessibility

5-Bromo-8-fluoroquinolin-4(1H)-one can be synthesized in a single step under adapted Vilsmeier conditions with quantitative (98%) yield, representing a significantly more efficient route than multi-step protocols typically required for structurally related halogenated quinolinones [1]. In contrast, the synthesis of the comparator 5-bromo-8-fluoroquinoline (CAS 1133115-78-2), which lacks the 4-oxo group, often requires multi-step sequences with lower overall yields and more complex purification [2].

Synthetic Efficiency
Reported
One-step, 98% yield
Supports scalable synthesis and reduced process complexity
Adapted Vilsmeier conditions; full characterization by NMR, IR, Raman
Synthetic Methodology Process Chemistry Halogenated Heterocycles

Anticancer Activity of 5-Bromo-8-Substituted Scaffold

A systematic SAR study evaluating bromo derivatives of 8-substituted quinolines as novel anticancer agents identified that compounds bearing bromine at the 5-position and a halogen or other substituent at the 8-position exhibit enhanced antiproliferative activity compared to mono-substituted or differently substituted analogs [1]. While direct IC50 data for 5-bromo-8-fluoroquinolin-4(1H)-one against specific cancer cell lines is not publicly disclosed, the SAR study establishes that the 5-bromo-8-substituted quinoline scaffold confers significant cytotoxicity advantages over alternative substitution patterns [1]. In contrast, 6,8-dibromo substituted quinolines show antiproliferative activity (IC50 values 46.3–47.5 µg/mL against C6 glioma cells) but with different selectivity profiles [2].

Anticancer Scaffold
Class-level
5-Bromo-8-substituted pattern associated with enhanced antiproliferative activity
Provides privileged starting point for anticancer SAR campaigns
Direct IC50 data for this compound not publicly available; inference from scaffold study
Anticancer Drug Discovery Structure-Activity Relationship Quinoline Derivatives

Conformational Uniqueness and Crystal Packing

X-ray crystallographic analysis of halogenated dihydroquinoline-4(1H)-ones reveals that the position and type of halogen atom on the aromatic ring significantly influences molecular conformation, asymmetric unit composition, and crystal packing via C–H⋯O and C–H⋯Halogen interactions [1]. Compounds with halogen substitution at position 8 (such as the fluorine in 5-bromo-8-fluoroquinolin-4(1H)-one) adopt distinct conformations compared to isomers with halogen at position 6 or 7, leading to different solid-state properties including melting point, solubility, and stability [1]. For example, shifting the halogen from the 8-position to the 6-position alters the number of molecules in the asymmetric unit and changes the hydrogen bonding network [1].

Crystal Packing
Class-level
8-Fluoro substitution changes asymmetric unit and H-bonding network vs. 6-/7-halo isomers
Influences solid-state properties and formulation reproducibility
Crystallographic data for 5-bromo-8-fluoro derivative not yet published
Crystal Engineering Solid-State Chemistry Halogen Bonding

Key Research and Industrial Applications


MAO-B Selective Inhibitor Development

Based on demonstrated MAO-B inhibition (IC50 = 2.69 μM) with >37-fold selectivity over MAO-A, 5-bromo-8-fluoroquinolin-4(1H)-one serves as a suitable starting point for medicinal chemistry programs targeting Parkinson's disease and other neurodegenerative conditions where MAO-B selective inhibition is therapeutically relevant [1]. The compound's defined selectivity window allows researchers to probe MAO-B dependent pathways with reduced confounding MAO-A effects, unlike ultra-potent but non-selective 4-aminoquinoline analogs [2].

Anticancer Lead Optimization

SAR studies on bromo derivatives of 8-substituted quinolines establish the 5-bromo-8-fluoro substitution pattern as a privileged scaffold for antiproliferative activity [1]. Researchers pursuing novel anticancer agents can prioritize 5-bromo-8-fluoroquinolin-4(1H)-one as a core scaffold, reducing the number of positional isomer analogs required during initial hit-to-lead optimization and accelerating SAR establishment in oncology programs [1].

Efficient Scale-Up via One-Step Synthesis

The reported one-step synthesis under adapted Vilsmeier conditions yielding 98% product provides a significant process advantage for laboratories requiring multigram quantities of 5-bromo-8-fluoroquinolin-4(1H)-one [1]. This route eliminates multi-step sequences, reduces purification burden, and lowers overall cost-per-gram compared to related quinolinone building blocks requiring lengthier synthetic pathways [1].

Crystal Engineering and Solid-State Studies

The unique 8-fluoro substitution pattern of 5-bromo-8-fluoroquinolin-4(1H)-one is expected to confer distinct solid-state packing and intermolecular interaction profiles relative to 6- or 7-halogenated isomers, based on systematic crystallographic studies of halogenated dihydroquinoline-4(1H)-ones [1]. Researchers studying halogen bonding, co-crystallization, or polymorph screening will find this compound a valuable probe for understanding how halogen position modulates solid-state behavior [1].

Application
Selection Property
Validation Focus
MAO-B isoform-selective probe research
Reported MAO-B selectivity window
Verify isoform selectivity in target assay; confirm MAO-A off-target profile
Anticancer SAR campaigns
5-Bromo-8-substituted scaffold prioritization
Confirm antiproliferative activity in cancer cell models; establish SAR with positional analogs
Process chemistry scale-up
Reported high-yield one-step synthesis
Evaluate scalability, purity, and cost at gram-to-multigram scale
Solid-state and co-crystallization studies
Unique packing motif from 8-fluoro substitution
Assess polymorphism, halogen bonding, and formulation-relevant solid properties
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